molecular formula C7H7ClFN B15252276 2-(1-Chloroethyl)-3-fluoropyridine

2-(1-Chloroethyl)-3-fluoropyridine

Cat. No.: B15252276
M. Wt: 159.59 g/mol
InChI Key: OKURWHVAGIHTEB-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-3-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloroethyl group at the second position and a fluorine atom at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the electrophilic aromatic substitution reaction, where pyridine is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 3-fluoropyridine with 1-chloroethane in the presence of a Lewis acid catalyst can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-3-fluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The main product is 2-(1-Ethyl)-3-fluoropyridine.

Scientific Research Applications

2-(1-Chloroethyl)-3-fluoropyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethyl)-4-fluoropyridine
  • 2-(1-Chloroethyl)-3-chloropyridine
  • 2-(1-Chloroethyl)-3-bromopyridine

Uniqueness

2-(1-Chloroethyl)-3-fluoropyridine is unique due to the specific positioning of the chloroethyl and fluorine groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-(1-chloroethyl)-3-fluoropyridine

InChI

InChI=1S/C7H7ClFN/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,1H3

InChI Key

OKURWHVAGIHTEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)F)Cl

Origin of Product

United States

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